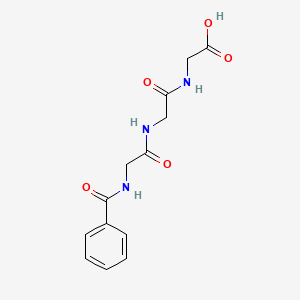

Hippuryl-glycyl-glycine

概要

説明

Hippuryl-glycyl-glycine is an oligopeptide composed of three amino acids: hippuric acid, glycine, and glycine. . This compound is often used in biochemical research, particularly in studies involving enzyme activity.

作用機序

Target of Action

Hippuryl-glycyl-glycine is known to interact with the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure . ACE is a dipeptidyl carboxypeptidase found in somatic cells and testicular subtypes . It plays a crucial role in the renin-angiotensin system, which regulates blood pressure .

Biochemical Pathways

This compound, as part of the class of organic compounds known as oligopeptides, is involved in peptide-related pathways . These peptides can inhibit ACE activity and have considerable importance as antihypertensive agents . The inhibition of ACE leads to a decrease in angiotensin II and an increase in bradykinin, resulting in vasodilation and a subsequent decrease in blood pressure .

Pharmacokinetics

As a peptide, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by various enzymes, and excreted in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of ACE, leading to a decrease in blood pressure . This makes it a potential therapeutic agent for the treatment of hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound .

生化学分析

Biochemical Properties

Hippuryl-glycyl-glycine is primarily used to study the activity of angiotensin-converting enzyme (ACE). ACE catalyzes the hydrolysis of this compound to release hippuric acid and glycyl-glycine. This reaction is often used to measure ACE activity in serum and other biological samples . The interaction between this compound and ACE is specific, and the hydrolysis reaction is a key indicator of ACE function. Additionally, this compound can interact with other enzymes and proteins involved in peptide metabolism, although ACE is the most well-studied enzyme in this context .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for ACE. The hydrolysis of this compound by ACE can impact cell signaling pathways, particularly those related to blood pressure regulation and cardiovascular function . The product of this hydrolysis, glycyl-glycine, can further participate in cellular metabolism and protein synthesis. Additionally, the presence of this compound in cellular environments can affect gene expression and cellular metabolism by modulating the activity of ACE and related enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ACE. Upon binding to the active site of ACE, this compound undergoes hydrolysis, resulting in the release of hippuric acid and glycyl-glycine . This reaction is facilitated by the catalytic activity of ACE, which cleaves the peptide bond between the glycine residues. The binding of this compound to ACE is specific and involves interactions with key amino acid residues in the enzyme’s active site . This hydrolysis reaction is a critical step in the regulation of blood pressure and other physiological processes mediated by ACE.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to extreme pH or temperature can lead to degradation . The hydrolysis of this compound by ACE is typically rapid, with measurable changes occurring within minutes of enzyme addition . Long-term studies have shown that the presence of this compound can influence cellular function and enzyme activity over extended periods, although the specific effects depend on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound is generally well-tolerated and can effectively measure ACE activity without causing adverse effects . At high doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and enzyme function . Animal studies have shown that the threshold for these adverse effects varies depending on the species and experimental conditions . It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide metabolism and ACE activity. The primary metabolic pathway for this compound involves its hydrolysis by ACE to produce hippuric acid and glycyl-glycine . These products can further participate in various metabolic processes, including the synthesis of proteins and other peptides . The interaction of this compound with ACE is a key step in the regulation of blood pressure and other physiological functions mediated by the renin-angiotensin system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific peptide transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with binding proteins and other biomolecules . The distribution of this compound within tissues is also influenced by its stability and degradation rate .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with ACE and other enzymes involved in peptide metabolism. This compound can localize to the cell membrane, where ACE is typically found, and participate in the hydrolysis reaction . Additionally, this compound can be transported to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other enzymes and proteins . The specific localization of this compound within cells can influence its activity and function in biochemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

Hippuryl-glycyl-glycine can be synthesized through peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of glycine, followed by the coupling of hippuric acid to the protected glycine. The final step involves the deprotection of the amino group to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

化学反応の分析

Types of Reactions

Hippuryl-glycyl-glycine undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic reactions. Hydrolysis of the peptide bonds can be achieved using strong acids or bases, resulting in the breakdown of the oligopeptide into its constituent amino acids .

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under elevated temperatures.

Major Products Formed

The major products formed from the hydrolysis of this compound are hippuric acid and glycine .

科学的研究の応用

Hippuryl-glycyl-glycine is widely used in scientific research, particularly in the study of enzyme activity. It serves as a substrate for angiotensin-converting enzyme (ACE) assays, which are crucial in hypertension research . Additionally, it is used in the development of ACE inhibitors, which are important in the treatment of cardiovascular diseases .

類似化合物との比較

Similar Compounds

Hippuryl-histidyl-leucine: Another oligopeptide used in ACE assays.

Hippuryl-phenylalanine: Used in similar biochemical assays.

Uniqueness

Hippuryl-glycyl-glycine is unique due to its specific use as a substrate in ACE assays. Its structure allows for easy hydrolysis by ACE, making it an ideal compound for studying enzyme kinetics and screening for inhibitors .

生物活性

Hippuryl-glycyl-glycine (HGG) is a compound that has garnered attention in biochemical research, particularly in the context of its biological activity as a substrate for various enzymes, including angiotensin-converting enzyme (ACE). This article explores the biological activity of HGG, focusing on its enzymatic interactions, pharmacological implications, and potential therapeutic applications.

Overview of this compound

HGG is a derivative of hippuric acid and glycine, commonly used as a substrate in biochemical assays to study enzyme activity. It is particularly notable for its role in ACE inhibition, which has implications in the treatment of hypertension and related cardiovascular diseases.

Angiotensin-Converting Enzyme Inhibition

HGG is primarily recognized for its function as a substrate for ACE. Studies have demonstrated that HGG can be hydrolyzed by ACE to produce hippuric acid, which can be quantitatively measured using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. The enzymatic reaction involves the cleavage of the peptide bond in HGG, releasing hippuric acid as a product .

Table 1: ACE Activity with this compound

| Substrate | Enzyme Source | Reaction Time | Product | Detection Method |

|---|---|---|---|---|

| This compound | Rabbit Lung ACE | 8 min | Hippuric Acid | HPLC-ESI-MS |

| This compound | Human Plasma ACE | 16 min | Hippuric Acid | HPLC-ESI-MS |

The detection limit for hippuric acid was found to be as low as 6.0 ng/ml, indicating the sensitivity of this method for monitoring ACE activity in clinical settings .

Antihypertensive Effects

The inhibition of ACE is crucial in regulating blood pressure. By inhibiting this enzyme, compounds like HGG can potentially lower blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Research indicates that HGG exhibits competitive inhibition characteristics against ACE, suggesting its potential utility in antihypertensive therapy .

Case Study: Clinical Application

A study involving female subjects assessed ovarian ACE activity using [3H]this compound as a substrate. The findings indicated significant variations in ACE activity across individuals, highlighting the importance of HGG in understanding hormonal regulation and its implications for cardiovascular health .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of hippurate analogs has provided insights into how modifications can enhance or inhibit enzymatic activity. For instance, variations in the C-terminal structure of hippurate derivatives have shown differing affinities for PAM (phenylacetylglycine amide) and PHM (phenylacetylglycine hydrolase), which are relevant to understanding the pharmacodynamics of HGG .

Table 2: Structure-Activity Relationship Data

| Compound | K_i (nM) | Enzyme Target |

|---|---|---|

| This compound | 540 ± 50 | PAM |

| 4-Methoxyhippurate | 20 | PAM |

| 4-Nitrohippurate | 23 | PAM |

特性

IUPAC Name |

2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c17-10(15-8-12(19)20)6-14-11(18)7-16-13(21)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,15,17)(H,16,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQZRSVDAIOAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185310 | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31384-90-4 | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031384904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。